molecular formula C20H24O7 B1640547 Angelol K CAS No. 169736-93-0

Angelol K

Cat. No.: B1640547
CAS No.: 169736-93-0
M. Wt: 376.4 g/mol
InChI Key: BAHUBXAYVOCLNA-PWZGUCPHSA-N
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Description

Angelol K is a natural product isolated from the roots of Angelica sinensis, commonly known as Dong Quai. This compound belongs to the class of coumarins and has been widely studied for its bioactive properties. This compound has a molecular formula of C({20})H({24})O(_{7}) and a molecular weight of 376.15 g/mol . It is known for its significant activity on human platelet aggregation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Angelol K involves several steps, starting from the extraction of the roots of Angelica sinensis. The roots are typically dried and ground into a powder, which is then subjected to solvent extraction using ethyl acetate. The extract is further purified using chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The roots of Angelica sinensis are harvested, dried, and processed in bulk. Solvent extraction is performed using large-scale extraction equipment, and the crude extract is purified using industrial chromatography systems to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Angelol K undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct bioactive properties .

Scientific Research Applications

Angelol K has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Angelol K is part of a family of coumarin derivatives, including:

  • Angelol B
  • Angelol C
  • Angelol D
  • Angelol G
  • Angelol L

Uniqueness: this compound is unique due to its specific molecular structure and bioactive properties. Compared to other similar compounds, this compound has shown significant activity in inhibiting platelet aggregation and has distinct therapeutic potential .

Properties

IUPAC Name

[(1R,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHUBXAYVOCLNA-PWZGUCPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@@H](C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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